molecular formula C15H17N3O4S B11458301 7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B11458301
M. Wt: 335.4 g/mol
InChI Key: COLSVLGKTHPNLP-UHFFFAOYSA-N
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Description

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring fused with a pyridine ring, along with hydroxy and methoxy functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The use of automated systems and advanced purification techniques would also be essential to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the aromatic ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce amines or alcohols

Scientific Research Applications

7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-AMINO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(DIMETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The uniqueness of 7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific functional groups and the arrangement of the thiazole and pyridine rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

7-(4-hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H17N3O4S/c1-16-15-18-14-13(23-15)8(6-11(19)17-14)7-4-9(21-2)12(20)10(5-7)22-3/h4-5,8,20H,6H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

COLSVLGKTHPNLP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

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